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The following table summarizes the key pharmacokinetic (PK) parameters for doxepin and its active

metabolite, desmethyldoxepin (nordoxepin).

Parameter Doxepin
Desmethyldoxepin
(Nordoxepin)

Notes & References

Formation Parent Drug Active metabolite via hepatic N-
demethylation; primarily by

CYP2C19 [1] [2].

Minor pathways
involve CYP1A2,

CYP2C9, CYP3A4
[3].

Pharmacologic
Activity

Antidepressant,
antihistamine

Potent inhibitor of norepinephrine
reuptake; less potent

antihistamine/anticholinergic
activity [2].

Contributes to overall
therapeutic and toxic

effects [4].

Protein Binding ~76% - 80% [1] [5] ~76% [1] High protein binding;
haemodialysis is not

effective in overdose
[5].

Apparent
Volume of

~20 L/kg [1] or
11,930 L [3]

Information not fully specified in
search results.

Large Vd indicates

extensive distribution

into tissues [6].
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Parameter Doxepin
Desmethyldoxepin
(Nordoxepin)

Notes & References

Distribution
(Vd/F)

Modeled as a function
of body weight [7].

Clearance (CL/F) Mean total apparent
plasma clearance:

0.93 L/hr/kg [1]

Information not fully specified in
search results.

Modeled as a function
of age and inhibited

by CYP450 inhibitors
[7].

Elimination Half-
Life

8-24 hours (mean
~15-17 hrs) [3] [1]

[5]

28-31 hours (mean ~31 hrs) [3] [5]
[8]

Longer half-life of
the metabolite is

clinically significant for
accumulation and

withdrawal.

Primary Route of
Elimination

Urine (as

glucuronide
conjugates; <3% as

unchanged drug) [3]
[1]

Urine [3] Renal impairment

requires cautious use,
though no specific

dose adjustment
guidelines are

provided [3].

Analytical Methods for Quantification

The table below summarizes a highly sensitive and selective LC-MS/MS method for the simultaneous

determination of doxepin and nordoxepin in human plasma, suitable for bioequivalence and therapeutic drug

monitoring (TDM) studies [4].

Method Aspect Specification

Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Matrix Human Plasma

Sample Volume 500 µL
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Method Aspect Specification

Extraction Method Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether

Chromatographic
Column

Hypurity C8 (100 mm × 4.6 mm, 5 µm)

Mobile Phase Acetonitrile-Methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7,

v/v)

Flow Rate 1.2 mL/min

Detection Mode Positive Ionization, Multiple Reaction Monitoring (MRM)

MRM Transitions (m/z) Doxepin: 280.1 → 107.0; Nordoxepin: 266.0 → 107.0

Internal Standards (IS) Propranolol and Desipramine

Linear Dynamic Range Doxepin: 15.0–3900 pg/mL; Nordoxepin: 5.00–1300 pg/mL

Precision (% CV) Intra- and inter-batch precision ≤ 8.3% for both analytes

This method's high sensitivity (low pg/mL range) and rigorous validation make it appropriate for detailed

pharmacokinetic studies [4].

Metabolic Pathways and Pharmacogenomics

Doxepin is a racemic mixture of Z-(cis) and E-(trans) isomers in an approximate 15:85 ratio [2] [6]. The

metabolism is stereoselective, which has implications for its activity and drug interactions. The following

diagram illustrates the primary metabolic pathways.
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Primary and secondary metabolic pathways of doxepin isomers. NRI: Norepinephrine Reuptake Inhibitor.

Key Enzymes and Inhibitors: The primary metabolic enzymes are CYP2C19 and CYP2D6 [1] [2].
Concomitant use of strong inhibitors of these enzymes (e.g., fluoxetine, sertraline, fluvoxamine,

cimetidine) can significantly increase plasma concentrations of doxepin and its metabolite, raising the
risk of dose-dependent adverse effects [2].

Pharmacogenomics: Genetic polymorphisms in CYP2D6 and CYP2C19 can lead to poor (PM) or
extensive (EM) metabolizer status. CYP2D6 poor metabolizers might be at an elevated risk for

adverse drug reactions when treated with standard recommended doses [9] [2].

Clinical Implications and Clinical Study Design
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Therapeutic Drug Monitoring (TDM): Due to the wide inter-individual variability in pharmacokinetics

and the narrow therapeutic index of TCAs, TDM is recommended to optimize efficacy and minimize
toxicity [4]. The long half-life of nordoxepin means steady-state levels require several days to achieve.

Population Pharmacokinetics: A population PK analysis found that age significantly influences
clearance (CL/F), and body weight influences the volume of distribution (V/F) [7] [10]. This suggests

these factors should be considered for individualized dosing regimens, particularly in elderly
populations [3].

Dose-Dependent Effects: Doxepin's receptor affinity is dose-dependent. Low doses (3-6 mg)
selectively block histamine H1 receptors for insomnia, while higher doses (75-300 mg) for depression

involve serotonin and norepinephrine reuptake inhibition, with a higher incidence of anticholinergic
and antiadrenergic side effects [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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metabolite-e-desmethyldoxepin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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